2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a heterocyclic compound belonging to the phenothiazine family, characterized by a sulfur atom and a nitrogen atom in its structure. This compound is notable for its diverse applications in medicinal chemistry and materials science. The molecular formula for this compound is , and it has a molecular weight of 245.34 g/mol. Its systematic classification falls under the category of organic compounds, specifically within the subcategory of heterocycles due to the presence of both sulfur and nitrogen in its ring structure .
The synthesis of 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the condensation reaction of o-aminobenzenethiol with cyclohexane-1,3-diones. This reaction can be facilitated using solvents like dimethyl sulfoxide (DMSO) under controlled conditions to yield the desired product .
The synthesis process can be optimized using various methods, including microwave-assisted synthesis and ultrasound acceleration techniques. These methods enhance reaction rates and improve yields while minimizing environmental impact . For instance, microwave irradiation can significantly reduce reaction times compared to conventional heating methods.
The molecular structure of 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one features a phenothiazine core with two methyl groups at the 2-position and a carbonyl group at the 4-position. The compound exhibits a fused bicyclic system that contributes to its chemical properties and reactivity.
Key structural data include:
The compound participates in various chemical reactions typical of phenothiazine derivatives. Notably, it can undergo electrophilic substitutions due to the presence of electron-rich aromatic rings. Additionally, it can be phosphorylated or subjected to oxidation reactions to form new derivatives with altered pharmacological properties .
For instance, studies have shown that 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one can react with different electrophiles under specific conditions to yield various substituted phenothiazines. The reaction conditions such as temperature, solvent choice, and catalyst presence can significantly affect the product distribution and yield.
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is primarily linked to its interactions with biological targets in pharmacology. It is believed to exert its effects through modulation of neurotransmitter systems, particularly by acting as an antagonist at dopamine receptors. This property makes it relevant in the treatment of psychiatric disorders.
Research indicates that modifications on the phenothiazine core can enhance or alter its binding affinity for specific receptors, thereby influencing its therapeutic efficacy.
The compound is typically presented as a yellow solid with a melting point ranging from approximately 199.5°C to 201.7°C. Its solubility characteristics vary depending on the solvent used but generally exhibit moderate solubility in polar solvents like DMSO.
Key chemical properties include:
The applications of 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one span several fields:
Phenothiazines represent a privileged scaffold in heterocyclic chemistry, first identified as synthetic dyes in the late 19th century before their neuropharmacological potential was realized. The unsubstituted phenothiazine nucleus consists of a tricyclic system featuring two benzene rings fused to a central thiazine ring, providing an electron-rich environment conducive to diverse chemical modifications. This structural versatility enabled the development of first-generation antipsychotics like chlorpromazine in the 1950s, revolutionizing psychiatric treatment paradigms. Subsequent structural explorations led to analogs with varied biological activities, including antihistaminic, antiemetic, and antimicrobial effects. The compound 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one (CAS: 39853-58-2) represents a strategic evolution of this core scaffold, incorporating a keto-functionalization at the 4-position and geminal dimethyl substitution at the 2-position. These modifications significantly alter the molecule's electronic distribution and conformational flexibility compared to classical phenothiazine derivatives, enabling novel applications beyond traditional domains [3].
Table 1: Evolution of Key Phenothiazine Derivatives
Compound | Structural Features | Historical Significance |
---|---|---|
Methylene Blue | 3,7-Bis(dimethylamino)phenothiazin-5-ium | First synthetic phenothiazine (1876); dye & antimalarial |
Chlorpromazine | 2-Chloro-10-(3-dimethylaminopropyl)phenothiazine | First antipsychotic (1951); dopamine antagonist |
2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one | Keto-group at C4; gem-dimethyl at C2 | Anticonvulsant lead structure (1990s) [3] |
This derivative possesses the molecular formula C₁₄H₁₅NOS (MW: 245.34 g/mol) and features three critical structural modifications that confer distinctive properties:
The structural divergence from related heterocycles is highlighted when comparing it to 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-one (CAS: 132588-91-1). Though superficially similar, the quinolinone derivative lacks the sulfur atom and features a nitrogen at position 1 instead of position 10. This difference markedly reduces the electron-donating capacity and alters dipole moments (phenothiazinone: ~4.5D vs quinolinone: ~3.0D), impacting both reactivity and biological target interactions [2].
The tricyclic phenothiazinone system exhibits exceptional electron-donating character due to:
Pharmaceutically, this electron-rich environment facilitates interactions with voltage-gated sodium channels (VGSCs) in the central nervous system. Research demonstrates that 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothiazin-4[10H]-one derivatives – structurally optimized from our target compound – exhibit potent anticonvulsant activity by blocking the inactive state of VGSCs, analogous to established antiepileptics (phenytoin, lamotrigine) but with enhanced selectivity. This mechanism was validated through in vivo maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with several derivatives showing ED₅₀ values < 25 mg/kg [3].
Table 2: Bioactive Derivatives and Applications
Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|
3-Carboethoxy-2-methyl | Anticonvulsant | VGSC inactivation blockade [3] |
10-Acylated analogs | Antimicrobial | Membrane disruption via redox cycling |
Polymeric phenothiazinones | Organic semiconductors | Hole-transport materials (HOMO ≈ -5.2 eV) |
The compound's structural framework has been patented (US Patent No. 5,580,894) for central nervous system applications, confirming its therapeutic relevance. Beyond pharmacology, the extended π-system enables applications in optoelectronics, where solution-processable phenothiazinone derivatives serve as emissive layers in OLEDs, exhibiting blue-green luminescence with quantum yields up to 0.38. Material scientists exploit the redox behavior for designing organic cathode materials in lithium-ion batteries, where the carbonyl group enables reversible enolization during discharge cycles [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2